Methyl 5-bromo-4-fluorothiophene-2-carboxylate

Description

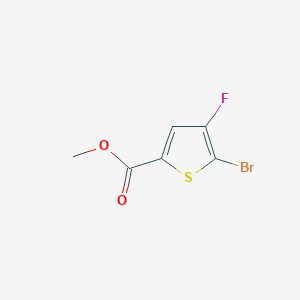

Methyl 5-bromo-4-fluorothiophene-2-carboxylate (CAS: 395664-59-2) is a halogenated thiophene derivative with the molecular formula C₆H₄BrFO₂S and a molecular weight of 239.06 g/mol . It is a solid compound primarily used in research settings for applications such as organic synthesis, medicinal chemistry, and material science. The compound is characterized by a thiophene ring substituted with bromine (Br) at position 5, fluorine (F) at position 4, and a methyl ester group at position 2. Its purity is typically ≥95%, as confirmed by analytical certificates (COA) and quality control protocols .

Key physicochemical properties include:

Properties

IUPAC Name |

methyl 5-bromo-4-fluorothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNGYTAEUYSZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573781 | |

| Record name | Methyl 5-bromo-4-fluorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395664-59-2 | |

| Record name | Methyl 5-bromo-4-fluorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-4-fluorothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination and fluorination of thiophene derivatives. The synthesis typically starts with thiophene-2-carboxylic acid, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The brominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions, with boronic acids or esters as coupling partners.

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for use in organic electronics, pharmaceuticals, and agrochemicals .

Scientific Research Applications

Chemical Synthesis

Methyl 5-bromo-4-fluorothiophene-2-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. Its bromine and fluorine substituents enhance its reactivity, making it a useful building block in organic synthesis.

Synthesis Pathways

- Bromination Reaction : The compound can be synthesized through bromination of methyl 4-fluorothiophene-2-carboxylate using bromine in chloroform at elevated temperatures, yielding a high reaction yield of approximately 82% .

- Reactivity with Nucleophiles : The presence of the carboxylate group allows for nucleophilic substitution reactions, facilitating the formation of more complex molecules.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the context of anticancer research.

Anticancer Properties

- Multitargeted Antitumor Agents : Compounds structurally related to this compound have been studied for their ability to inhibit tumor cell proliferation. For example, thieno[2,3-d]pyrimidine derivatives that include thiophene side chains show significant activity against cancer cell lines by targeting folate metabolism pathways .

- Mechanism of Action : The compound may act by interfering with metabolic pathways critical for cancer cell survival, such as purine biosynthesis and one-carbon metabolism, which are essential for nucleotide synthesis and cellular proliferation.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in drug development:

Potential Therapeutic Applications

The unique properties of this compound suggest its potential use in developing new therapeutic agents:

Drug Development

- Antifolate Compounds : Given its structural similarities to known antifolate agents, there is potential for developing new drugs targeting folate-dependent pathways in cancer therapy.

- Combination Therapies : The compound could be explored as part of combination therapies to enhance efficacy and reduce resistance in cancer treatments.

Mechanism of Action

The mechanism of action of methyl 5-bromo-4-fluorothiophene-2-carboxylate involves its ability to undergo various chemical transformations. The bromine and fluorine atoms provide sites for substitution and coupling reactions, allowing the compound to be modified and incorporated into larger molecular frameworks. These modifications can alter the electronic properties of the resulting compounds, making them suitable for specific applications in materials science and pharmaceuticals .

Comparison with Similar Compounds

(a) Methyl 4-fluorothiophene-2-carboxylate

- Structure : Lacks bromine at position 3.

- Applications : Primarily used in simpler fluorination studies rather than complex synthesis.

(b) Methyl 5-bromothiophene-2-carboxylate

- Structure : Lacks fluorine at position 3.

- Stability: Fluorine’s electron-withdrawing effect in the original compound enhances ring stability and directs electrophilic attacks to specific positions, unlike the non-fluorinated analog .

- Synthetic Utility : Bromine alone enables aryl coupling, but fluorine addition expands regioselectivity in nucleophilic substitutions.

Methyl Thiophene-2-carboxylate Derivatives with Mixed Halogens

Compounds like Methyl 3-bromo-4-fluorothiophene-2-carboxylate differ in halogen positioning:

- Thermal Stability: Fluorine at position 4 generally increases thermal stability compared to non-fluorinated analogs, as seen in methyl ester studies .

Research Findings and Limitations

- Reactivity Advantage: The dual halogenation in Methyl 5-bromo-4-fluorothiophene-2-carboxylate enables sequential functionalization, a feature absent in mono-halogenated analogs .

- Thermal Behavior: Fluorine’s electron-withdrawing effect lowers the compound’s melting point compared to non-fluorinated bromothiophenes, though exact values are unspecified in the evidence .

- Gaps in Data: No direct studies comparing solubility, catalytic performance, or biological activity with analogs were found in the provided materials.

Biological Activity

Methyl 5-bromo-4-fluorothiophene-2-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's structure, mechanism of action, and its implications in drug discovery, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features:

- A thiophene ring , which is a five-membered aromatic ring containing sulfur.

- A bromine atom at the 5-position.

- A fluorine atom at the 4-position.

- A carboxylate group (-COOCH₃) at the 2-position.

This unique combination of substituents is believed to enhance its chemical reactivity and biological properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its binding affinity and selectivity towards these targets, potentially influencing various cellular processes.

Potential Targets

Research indicates that compounds with similar structures exhibit promising activities as:

- Anti-inflammatory agents

- Anticancer agents

These activities are facilitated by the compound's ability to modulate enzyme activity and receptor function, which are crucial for therapeutic applications.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. The following table summarizes findings from related compounds that share structural similarities:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Methyl 5-bromo-3-fluorothiophene-2-carboxylate | 15.0 | Inhibition of cancer cell proliferation |

| Methyl 5-chloro-4-fluorothiophene-3-carboxylate | 12.5 | Induction of apoptosis in cancer cells |

| This compound | TBD | Potential modulation of signaling pathways |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The compound is also being investigated for potential antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial effects against various pathogens, suggesting a similar potential for this compound .

Case Studies

-

Study on Enzyme Inhibition

A study investigated the inhibition of insulin-regulated aminopeptidase (IRAP) by compounds structurally related to this compound. The results indicated that such compounds could enhance cognitive functions by modulating enzyme activity involved in memory and learning processes in animal models . -

Anticancer Screening

In a preliminary screening of several thiophene derivatives, compounds similar to this compound were found to exhibit cytotoxicity against various cancer cell lines, indicating their potential as lead compounds for further development in cancer therapy .

Q & A

Q. What are the common synthetic routes for Methyl 5-bromo-4-fluorothiophene-2-carboxylate?

The synthesis typically involves sequential halogenation and esterification of a thiophene precursor. For example:

- Step 1 : Bromination at the 5-position of a fluorinated thiophene scaffold. Bromine sources like NBS (N-bromosuccinimide) or direct electrophilic substitution may be employed.

- Step 2 : Fluorination at the 4-position using fluorinating agents (e.g., Selectfluor or DAST).

- Step 3 : Esterification of the carboxylic acid group at the 2-position using methanol under acidic or coupling conditions (e.g., DCC/DMAP).

Structural analogs, such as 5-bromo-4-methoxythiophene-3-carboxylate, highlight the importance of regioselective substitution in similar frameworks .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR confirm substitution patterns (e.g., fluorine-induced deshielding at C4, bromine splitting patterns).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHBrFOS, MW 239.06).

- IR Spectroscopy : Identifies ester carbonyl stretching (~1700 cm) and C-F/C-Br vibrations.

Purity (>95%) is typically confirmed via HPLC or elemental analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structure?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For example:

- Software : SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to analyze crystallographic data .

- Key Parameters : The thiophene ring’s planarity and substituent orientations (e.g., Br/F steric effects) can be quantified.

Crystallographic studies of related compounds, such as ethyl 4-(2-bromo-5-fluorophenyl) derivatives, demonstrate how halogen positioning influences packing motifs .

Q. How can density-functional theory (DFT) predict electronic properties?

DFT calculations (e.g., using B3LYP/6-31G* basis sets) model:

- Electrophilic Reactivity : Electron-withdrawing effects of Br and F on the thiophene ring.

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to assess stability and charge-transfer potential.

The Colle-Salvetti correlation-energy method, adapted into DFT frameworks, is useful for studying π-conjugated systems like thiophenes .

Q. What challenges arise in regioselective functionalization of this compound?

- Steric Effects : Bulkier substituents at C4 (F) and C5 (Br) may hinder further substitution.

- Electronic Effects : Electron-withdrawing groups deactivate the ring, requiring strong electrophiles or directing groups.

Comparative studies with 4-bromo-2-chlorophenylacetic acid show how directing groups (e.g., ester vs. acid) influence reactivity .

Q. How are ring puckering coordinates applied to conformational analysis?

Cremer-Pople parameters quantify non-planarity in the thiophene ring:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.